molecular formula C35H36NO3PS B12501399 N-{[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl](naphthalen-1-yl)methyl}-2-methylpropane-2-sulfinamide

N-{[2-(diphenylphosphanyl)-4,5-dimethoxyphenyl](naphthalen-1-yl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12501399
M. Wt: 581.7 g/mol
InChI Key: GDVFMOUEWXCVPL-UHFFFAOYSA-N
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Description

N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including phosphanyl, methoxy, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Formation of the phosphanyl intermediate: This step involves the reaction of diphenylphosphine with a suitable halogenated precursor under inert conditions.

    Introduction of the methoxy groups: The intermediate is then treated with methoxy reagents, such as methanol in the presence of a base, to introduce the methoxy groups.

    Coupling with naphthalene: The resulting compound is coupled with a naphthalene derivative using a palladium-catalyzed cross-coupling reaction.

    Sulfinamide formation: Finally, the sulfinamide group is introduced through the reaction with a sulfinyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:

    Catalysis: It can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, the methoxy groups can participate in hydrogen bonding, and the sulfinamide group can form covalent bonds with nucleophiles. These interactions enable the compound to modulate various biochemical pathways and catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide
  • N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide
  • N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide

Uniqueness

N-{2-(diphenylphosphanyl)-4,5-dimethoxyphenylmethyl}-2-methylpropane-2-sulfinamide is unique due to the specific combination of its functional groups and the spatial arrangement of these groups. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C35H36NO3PS

Molecular Weight

581.7 g/mol

IUPAC Name

N-[(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C35H36NO3PS/c1-35(2,3)41(37)36-34(29-22-14-16-25-15-12-13-21-28(25)29)30-23-31(38-4)32(39-5)24-33(30)40(26-17-8-6-9-18-26)27-19-10-7-11-20-27/h6-24,34,36H,1-5H3

InChI Key

GDVFMOUEWXCVPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)OC)OC

Origin of Product

United States

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